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Dopamine 3-β-D-Glucuronide Sodium Salt

Cat. No.: B1141034
CAS No.: 69975-91-3
M. Wt: 351.28
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Description

Contextualizing Dopamine (B1211576) Metabolism and Conjugation Pathways

Dopamine, a vital catecholamine neurotransmitter, undergoes a complex series of metabolic processes to ensure its proper function and clearance from the body. wikipedia.orgpatsnap.com Its synthesis originates from the amino acid tyrosine, which is converted to L-DOPA and subsequently to dopamine. fiveable.me The primary routes for dopamine degradation involve two key enzymatic pathways.

Initially, dopamine is metabolized through phase I reactions, primarily by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). sci-hub.se MAO catalyzes the oxidative deamination of dopamine to produce 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). sci-hub.se DOPAL is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH). sci-hub.se Alternatively, COMT can methylate dopamine to form 3-methoxytyramine (3-MT), or it can methylate DOPAC to form homovanillic acid (HVA), which is a major end-product of dopamine metabolism. sci-hub.senih.gov

Following these phase I transformations, dopamine and its metabolites can undergo phase II conjugation reactions, such as sulfation and glucuronidation. sci-hub.seresearchgate.net These reactions attach a larger molecule, like glucuronic acid, to the dopamine structure, significantly increasing its water solubility and facilitating its excretion from the body. ebrary.net The formation of Dopamine 3-β-D-Glucuronide is a direct result of this phase II glucuronidation pathway.

Table 1: Key Enzymes in Dopamine Metabolism

Enzyme Abbreviation Function Pathway
Monoamine Oxidase MAO Oxidative deamination of dopamine Phase I
Catechol-O-Methyltransferase COMT Methylation of dopamine and its metabolites Phase I
Aldehyde Dehydrogenase ALDH Oxidation of DOPAL to DOPAC Phase I
UDP-Glucuronosyltransferase UGT Conjugation with glucuronic acid Phase II

Significance of Glucuronidation in Endogenous Compound Research

Glucuronidation is a major phase II metabolic pathway that plays a crucial role in the biotransformation and elimination of a wide array of substances, including endogenous compounds like hormones and neurotransmitters, as well as exogenous substances such as drugs and toxins. ebrary.net The process involves the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). ebrary.net

The primary significance of glucuronidation lies in its ability to transform lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) and negatively charged glucuronides. This structural modification prevents the molecule from passively diffusing across cell membranes and facilitates its transport out of the cell and subsequent excretion via urine or bile. ebrary.net In the context of endogenous compound research, studying glucuronidation is essential for several reasons:

Understanding Clearance Mechanisms: It provides a more complete picture of how the body regulates the levels of potent biological molecules like dopamine.

Bioavailability Assessment: The extent of glucuronidation can significantly impact the bioavailability and duration of action of endogenous compounds.

Metabolite Profiling: Identifying and quantifying glucuronide conjugates is critical for comprehensive metabolite profiling in biological samples, which is fundamental in pharmacology and toxicology. sci-hub.se

Enterohepatic Recirculation: Glucuronides excreted in bile can be hydrolyzed by microbial enzymes in the gut, leading to the reabsorption of the original compound. This process, known as enterohepatic circulation, can prolong the compound's presence in the body.

Historical and Current Research Perspectives on Dopamine Glucuronides

Historically, dopamine research, which began in earnest in the late 1950s, primarily focused on its role as a neurotransmitter in motor control, reward, and its depletion in Parkinson's disease. biocrates.comresearchgate.netlu.se For many years, its metabolites were considered largely inactive byproducts. researchgate.net The prevailing view was that dopamine's action was terminated by reuptake into neurons or degradation by MAO and COMT. sci-hub.se

The advent of more sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), revolutionized the study of drug and neurotransmitter metabolism. nih.govnih.gov These methods allowed for the direct detection and quantification of intact phase II metabolites without the need for hydrolysis, which would break the conjugate bond. nih.gov A landmark 2009 study reported the first-ever discovery of dopamine glucuronide in rat and mouse brain microdialysis samples. nih.gov This finding was significant as it confirmed that glucuronidation of dopamine occurs within the brain, a site where its parent compound exerts its primary neurological functions.

Current research continues to build on this foundation. Investigations have focused on identifying the specific UGT enzymes responsible for dopamine's glucuronidation. Studies have screened the known human UGTs and identified UGT1A10 as the sole enzyme that catalyzes the reaction at substantial rates. ebrary.netnih.gov Further research has quantified dopamine glucuronide levels in various biological fluids, including human cerebrospinal fluid, providing insights into the relative importance of glucuronidation versus other metabolic pathways like sulfation in humans. researchgate.net

Role of Dopamine 3-β-D-Glucuronide as a Research Subject

Dopamine 3-β-D-Glucuronide, along with its isomer Dopamine 4-O-Glucuronide, has emerged as a specific and crucial subject in metabolic research. Its primary role is as a biomarker and analytical standard for investigating the glucuronidation pathway of dopamine.

Research has shown that the enzyme UGT1A10 produces both the 3-O- and 4-O-glucuronide isomers at similar rates. nih.gov The availability of synthetic Dopamine 3-β-D-Glucuronide as a reference compound is essential for the validation of analytical methods used to detect and quantify it in complex biological matrices like brain tissue, cerebrospinal fluid, and plasma. nih.govnih.gov

Studies using this compound as a research subject have yielded critical data. For instance, research in rat brain striatum found that the concentration of dopamine glucuronide was approximately equal to that of free dopamine, highlighting the quantitative significance of this metabolic pathway. nih.govacs.org

Table 2: Findings from UGT1A10-Mediated Dopamine Glucuronidation Study

Parameter Finding Source
Primary Enzyme UGT1A10 ebrary.netnih.gov
Products Formed Dopamine-3-O-glucuronide & Dopamine-4-O-glucuronide nih.gov
Formation Rate (Dopamine-3-O-glucuronide) 32.7 pmol/min/mg nih.gov
Formation Rate (Dopamine-4-O-glucuronide) 37.1 pmol/min/mg nih.gov

Scope and Objectives of Contemporary Academic Investigations

Contemporary research on Dopamine 3-β-D-Glucuronide and its related pathways is driven by several key objectives aimed at deepening the understanding of dopamine neurochemistry and its implications for health and disease.

The primary scope involves mapping the complete metabolic fate of dopamine, moving beyond the traditional focus on phase I metabolites. A major objective is to elucidate the potential physiological or pathological roles of dopamine glucuronides. While often considered inactive detoxification products, the presence of these conjugates in the brain at concentrations comparable to free dopamine raises questions about their potential functions. nih.gov

Current investigations aim to:

Refine Analytical Techniques: Develop even more sensitive and specific methods for the simultaneous quantification of dopamine and its full spectrum of phase I and phase II metabolites in various biological tissues. sci-hub.senih.gov

Clarify Regional Distribution: Determine the precise location and expression of the UGT1A10 enzyme in human tissues, particularly in relation to the blood-brain barrier and peripheral sites of dopamine synthesis like the gut. ebrary.net Although UGT1A10 has not been detected in the brain, the presence of its product, dopamine glucuronide, suggests complex transport or formation mechanisms that require further exploration. ebrary.netresearchgate.net

Investigate Functional Significance: Explore whether Dopamine 3-β-D-Glucuronide has any direct biological activity or if it can be deconjugated back to active dopamine, potentially acting as a reservoir.

Explore Clinical Relevance: Examine how the glucuronidation pathway is altered in neurological and psychiatric disorders characterized by dopamine dysregulation, such as Parkinson's disease or schizophrenia. biocrates.comnih.gov Understanding these changes could reveal new biomarkers or therapeutic targets.

Properties

CAS No.

69975-91-3

Molecular Formula

C₁₄H₁₈NNaO₈

Molecular Weight

351.28

Synonyms

5-(2-Aminoethyl)-2-hydroxyphenyl β-D-Glucopyranosiduronic Acid Sodium Salt;  Dopamine-3-O-glucuronide Sodium Salt; 

Origin of Product

United States

Biochemical Pathways and Enzymology of Dopamine 3 β D Glucuronide Formation

Overview of Catecholamine Metabolism and Phase II Conjugation

Catecholamine metabolism is a critical biological process for inactivating and eliminating neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.govepa.govresearchgate.net The primary enzymatic pathways for dopamine degradation involve monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which convert dopamine into its main inactive metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.govnps.org.au

Beyond these primary pathways, catecholamines undergo Phase II conjugation reactions, which are biotransformations that increase the water solubility of compounds, facilitating their excretion. drughunter.com Glucuronidation is a major Phase II pathway where the enzyme UDP-glucuronosyltransferase (UGT) transfers a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate. nih.govsigmaaldrich.comnih.gov This process is crucial for metabolizing a wide array of endogenous substances and xenobiotics, including drugs. drughunter.comsigmaaldrich.com For dopamine, this reaction yields two main products: Dopamine 3-O-glucuronide and Dopamine 4-O-glucuronide. nih.govresearchgate.net This conjugation significantly increases the polarity of the dopamine molecule, preparing it for elimination from the body, typically via the kidneys. hmdb.ca

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Dopamine Glucuronidation

The human body possesses 19 distinct UGT isoforms, categorized into the UGT1A, UGT2A, and UGT2B subfamilies, each with varying substrate specificities. nih.gov Extensive screening of these isoforms has been conducted to identify those responsible for dopamine glucuronidation.

UGT1A10 as a Key Enzyme in Dopamine 3-β-D-Glucuronide Synthesis

Research has unequivocally identified UGT1A10 as the principal enzyme responsible for the glucuronidation of dopamine in humans. nih.govnih.govnih.govwsu.edu In a comprehensive screening of all 19 known human UGTs, UGT1A10 was the only isoform to catalyze dopamine glucuronidation at substantial rates. nih.govwsu.edunih.gov At a substrate concentration of 1 mM dopamine, UGT1A10 produced Dopamine 4-O-glucuronide at a rate of 37.1 pmol/min/mg and Dopamine 3-O-glucuronide at a rate of 32.7 pmol/min/mg. nih.govwsu.edunih.gov The activity of other UGTs was comparatively negligible, with the next most active, UGT1A6, exhibiting less than 1.3% of UGT1A10's activity for the 3-OH position. nih.gov This high degree of specificity suggests that dopamine can serve as a useful probe substrate for studying UGT1A10 activity. nih.govwsu.edunih.gov

Substrate Specificity and Regioselectivity of UGT Isoforms

Regioselectivity refers to the preference of an enzyme to catalyze a reaction at a specific position on a substrate molecule. In the case of dopamine, which has two hydroxyl (-OH) groups at the 3 and 4 positions of its catechol ring, UGT enzymes can exhibit different preferences.

UGT1A10 shows little regioselectivity, forming both Dopamine 3-O-glucuronide and Dopamine 4-O-glucuronide in nearly equal amounts. nih.govnih.gov In contrast, the UGT isoforms that display very low but detectable activity have distinct regioselective profiles. Several isoforms, including UGT1A6, UGT1A9, UGT2B7, and UGT2B17, show a strong preference for conjugating the 3-OH group, thus primarily forming Dopamine 3-O-glucuronide. nih.gov UGTs 1A1, 1A3, and 2B15 exhibit little to no clear regioselectivity. nih.gov This differential selectivity is significant in understanding the metabolic profile of dopamine in various tissues. For instance, the strong preference for 3-OH glucuronidation by several hepatic UGTs aligns with experimental findings that human liver microsomes (HLM) produce more Dopamine 3-glucuronide than Dopamine 4-glucuronide. nih.gov

Kinetic Parameters and Mechanistic Insights into Glucuronidation Reaction

The glucuronidation reaction is a bi-substrate process that follows a direct SN2-like nucleophilic substitution mechanism. nih.gov It involves the transfer of glucuronic acid from UDPGA to the dopamine substrate. nih.govnih.gov

Kinetic studies reveal that dopamine is a low-affinity substrate for UGT1A10. researchgate.netnih.gov Both recombinant UGT1A10 and human intestinal microsomes (HIM), where UGT1A10 is the primary contributor, exhibit sigmoidal kinetics with substrate affinity (KA) values in the millimolar range (2-3 mM). nih.govnih.gov Despite this low affinity, the catalytic rate is moderate. researchgate.net The intrinsic clearance (Clint) values for the formation of Dopamine 3-glucuronide and Dopamine 4-glucuronide by human liver microsomes were determined to be 1.7 and 0.9 nl/min/mg, respectively. nih.gov

Regulation of UGT Activity and Expression in Experimental Models

The expression of UGT enzymes is tissue-specific, which regulates where metabolic reactions occur. Quantitative analysis has confirmed that UGT1A10 is predominantly expressed in the small intestine and colon, with lower levels found in tissues like the trachea, stomach, and liver. nih.govwsu.edunih.gov Notably, UGT1A10 expression is absent in the brain, even though dopamine glucuronides have been detected there, suggesting other mechanisms or transport may be at play. nih.govnih.govresearchgate.net The high activity of UGT1A10 in intestinal microsomes compared to liver microsomes corroborates this expression pattern. nih.govnih.gov

Humanized UGT1 (hUGT1) mice, where the murine Ugt1 locus is replaced with the human UGT1 locus, have become valuable experimental models. nih.gov Studies with these mice have shown that the expression pattern of UGT1A isoforms in their brains is similar to that in human brains, with UGT1A1, 1A3, 1A6, and 1A10 being expressed. nih.gov Furthermore, the expression of UGT1A1 and UGT1A6 in the brains of these mice was found to be dependent on both age and brain region, suggesting that UGTs may regulate the function of endogenous compounds in a highly specific manner. nih.gov

Enzymatic Hydrolysis and Deconjugation of Dopamine Glucuronides in Biological Systems

Glucuronidation is a reversible process. The deconjugation, or hydrolysis, of glucuronides is catalyzed by β-glucuronidase enzymes, which cleave the glycosidic bond to release the original aglycone (in this case, dopamine). sigmaaldrich.comcovachem.com This enzymatic hydrolysis is a critical step in various biological contexts.

There is evidence that intestinal dopamine can be derived from the hydrolysis of dopamine glucuronides by gut bacteria. researchgate.net The large intestine, with its high concentration of microbial β-glucuronidases, is a key site for this deconjugation. nih.gov This process is part of a phenomenon known as enteric recycling, where a conjugated metabolite excreted into the gut is hydrolyzed by microbial enzymes and the parent drug is reabsorbed into circulation. nih.gov More recently, a "local recycling" system has been proposed, where the deconjugation of glucuronides is carried out by β-glucuronidases present in the enterocytes of the small intestine, followed by reabsorption of the parent compound. nih.gov This process can interrupt the futile cycle of dopamine oxidation and reduction, which can produce reactive oxygen species. researchgate.net

Advanced Analytical Methodologies for Dopamine 3 β D Glucuronide Quantification in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of dopamine (B1211576) glucuronides due to its superior selectivity and sensitivity. rktech.huscispace.com This technology enables the direct measurement of conjugated metabolites from intricate biological matrices, often bypassing the need for cumbersome and potentially inaccurate hydrolysis steps. scispace.com

A significant advancement in neurochemical analysis has been the development of LC-MS/MS methods that can quantify intact glucuronide and sulfate (B86663) conjugates without requiring prior hydrolysis. acs.orgnih.gov Traditional methods often relied on enzymatic or chemical hydrolysis to cleave the glucuronic acid moiety, which could suffer from incomplete reactions, degradation of the target analyte, or time-consuming sample preparation. scispace.comresearchgate.net Direct analysis of the intact conjugate provides a more accurate representation of its endogenous concentration.

Method development involves the enzymatic synthesis of the target compound, such as Dopamine 3-β-D-Glucuronide, to serve as a reference standard. acs.orgnih.gov For instance, rat liver microsomes can be used as biocatalysts for this synthesis. acs.orgnih.gov Once a reference standard is available, the LC-MS/MS method is rigorously validated to ensure its reliability for quantitative analysis. Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range. Correlation coefficients (r²) for calibration curves are typically expected to be >0.99. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio (S/N) of 3. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, typically at an S/N ratio of at least 10. nih.gov

Repeatability: The precision of the method when analyses are performed multiple times on the same sample. acs.orgnih.gov

These validated methods have been instrumental in identifying and quantifying Dopamine 3-β-D-Glucuronide for the first time in samples such as brain microdialysates from rats and mice. acs.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution variant of HPLC, offers significant improvements in speed, resolution, and sensitivity, making it exceptionally well-suited for analyzing low-concentration neurotransmitter metabolites. helsinki.fi UPLC-MS/MS protocols have been specifically developed for the simultaneous determination of dopamine, its phase I metabolites, and their intact glucuronide and sulfate conjugates in human brain microdialysis and cerebrospinal fluid (CSF) samples. nih.govplos.org

These protocols enable the analysis of regioisomers, such as dopamine-3-O-sulfate and dopamine-4-O-sulfate, and have been crucial in discovering intact glucuronide conjugates in human brain samples for the first time. nih.govplos.org A typical UPLC-MS/MS method uses a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution with an additive like formic acid to facilitate ionization. researchgate.net The analytes are detected using a triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov

The table below summarizes the validation parameters for a UPLC-MS/MS method developed for the analysis of dopamine and its metabolites, including the glucuronide conjugate (DA-G).

CompoundLOD (nM)LOQ (nM)Linearity (r²)
Dopamine (DA)0.200.66>0.996
Dopamine Glucuronide (DA-G)0.401.3>0.996
DOPAC0.300.99>0.996
HVA0.401.3>0.996

Data sourced from a study on human brain microdialysis and CSF samples. nih.gov

While tandem quadrupole mass spectrometers are excellent for quantification, high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) MS, is a powerful tool for the structural elucidation of metabolites. researchgate.netfrontiersin.org HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. ethz.ch

When analyzing a sample for Dopamine 3-β-D-Glucuronide, HRMS can confirm the identity of the detected peak by matching its accurate mass to the theoretical mass of the compound (C14H19NO8). ethz.ch Furthermore, by inducing fragmentation (MS/MS or MSE), a fragmentation pattern is generated. researchgate.net This pattern, which shows the masses of the different fragments of the molecule, acts as a structural fingerprint. For Dopamine 3-β-D-Glucuronide, characteristic fragments would correspond to the loss of the glucuronic acid moiety, leaving the dopamine aglycone, which can be further fragmented. This detailed structural information is invaluable for confirming the identity of metabolites discovered in complex biological matrices. frontiersin.org

Sample Preparation Techniques for Complex Biological Matrices

The quality of analytical data is highly dependent on the sample preparation step, which aims to isolate and concentrate the analyte of interest while removing interfering substances from the biological matrix. sci-hub.se

Microdialysis is a minimally invasive sampling technique widely used for monitoring the concentrations of endogenous and exogenous compounds in the extracellular fluid of living tissues, particularly the brain. helsinki.fihelsinki.fi This technique has been pivotal in studying neurotransmitter metabolism in freely moving animals, providing a more reliable snapshot of the brain's physiological state compared to post-mortem tissue analysis. nih.govplos.org

The application of microdialysis coupled with LC-MS/MS has led to the landmark discovery of Dopamine 3-β-D-Glucuronide in the brains of rats and mice. acs.orgnih.gov Subsequent studies have also used this technique to detect intact glucuronide conjugates in human brain microdialysates for the first time. nih.govplos.org These studies revealed that in the striatum of rat brains, the concentration of dopamine glucuronide was approximately equal to that of free dopamine, challenging previous assumptions about dopamine metabolism in the central nervous system. acs.orgnih.gov

The table below presents findings from microdialysis studies in the rat striatum.

CompoundApproximate Concentration (nM)Reference
Dopamine (DA)2 acs.org
Dopamine Glucuronide2 acs.org
DOPAC1200 acs.org
HVA700 acs.org
Dopamine SulfateNot Detected (LOD 0.8 nM) acs.org

For biological fluids like plasma and urine, which are more complex than microdialysates, extensive sample cleanup is often required. sci-hub.semdpi.com Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two common techniques used for this purpose. nih.govmdpi.com

Solid Phase Extraction (SPE) is a chromatographic technique used to isolate analytes from a sample by partitioning them between a solid sorbent and the liquid sample matrix. mdpi.com For catecholamines and their metabolites, SPE cartridges with cation-exchange sorbents are often used. nih.gov A miniaturized version of SPE, known as microextraction by packed sorbent (MEPS), has also been successfully applied to the extraction of dopamine from biological samples like plasma and urine, offering advantages such as reduced sample and solvent volumes. nih.gov The general steps in SPE involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analytes. researchgate.net

Liquid-Liquid Extraction (LLE) separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. nih.gov For the analysis of neurotransmitter-related drugs, sample pretreatment might involve adjusting the pH to render the analytes neutral, followed by extraction into an organic solvent like methyl t-butyl ether or diethyl ether. nih.gov While effective, LLE can be labor-intensive and may use significant volumes of organic solvents. Dispersive liquid-liquid microextraction (DLLME) is a modified version that uses much smaller volumes of solvents, making it a more environmentally friendly approach. nih.govresearchgate.net

Both SPE and LLE are crucial for removing salts, proteins, and other matrix components that can interfere with LC-MS/MS analysis, ensuring the accuracy and robustness of the quantification. sci-hub.se

Challenges in Glucuronide Analysis: Sensitivity, Specificity, and Matrix Effects

The accurate quantification of glucuronide conjugates, including Dopamine 3-β-D-Glucuronide, in complex biological samples is fraught with analytical challenges. These hurdles primarily revolve around achieving adequate sensitivity, ensuring specificity against related compounds, and mitigating the unpredictable influence of matrix effects. scispace.comnih.govresearchgate.net While modern analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have significantly advanced the field, these core challenges necessitate meticulous method development and validation. scispace.comnih.gov

Sensitivity: A primary obstacle in glucuronide analysis is their high hydrophilicity, conferred by the glucuronic acid moiety. scispace.comnih.gov This property makes them difficult to retain and separate on standard reverse-phase chromatography columns, which are widely used in metabolomics and pharmacokinetic studies. nih.govnih.gov Poor retention can lead to broad peak shapes and co-elution with other polar interfering compounds from the biological matrix, which can suppress the analyte's signal in the mass spectrometer and thereby reduce sensitivity. nih.gov

Historically, a common approach to bypass these issues was the indirect quantification of the aglycone (in this case, dopamine) after enzymatic or chemical hydrolysis of the glucuronide conjugate. scispace.com However, this method is prone to inaccuracies stemming from incomplete hydrolysis, potential degradation of the released aglycone, or non-specific binding of the analyte to enzyme preparations. scispace.com The direct measurement of the intact glucuronide is now preferred as it provides better accuracy, but it requires highly sensitive instrumentation to detect what are often low endogenous concentrations within a complex sample. scispace.com

Specificity: Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other, potentially similar, compounds. For glucuronides, this presents several challenges. Firstly, glucuronidation can occur at different positions on a molecule, leading to the formation of structural isomers (e.g., HT-2 toxin 3-glucuronide and HT-2 toxin 4-glucuronide). researchgate.net These isomers often have identical mass-to-charge ratios (m/z) and similar physicochemical properties, making their chromatographic separation essential but difficult.

Secondly, a common issue in the MS analysis of glucuronides is in-source fragmentation. nih.gov The relatively labile glycosidic bond can break within the ion source of the mass spectrometer, causing the glucuronide to revert to its aglycone. nih.gov This can lead to an overestimation of the aglycone concentration and an underestimation of the glucuronide, complicating the accurate determination of both compounds when measured simultaneously.

Matrix Effects: Matrix effects are perhaps the most pervasive challenge in the LC-MS/MS analysis of biological samples. researchgate.net They are caused by co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids, proteins) that interfere with the ionization efficiency of the target analyte in the mass spectrometer's source. researchgate.netnih.gov This interference can either suppress or enhance the analyte signal, leading to significant errors in quantification if not properly addressed. The complexity of matrices like plasma, urine, and tissue homogenates makes predicting and controlling these effects difficult. researchgate.net For instance, studies on the metabolome of Parkinson's disease patients have highlighted that L-Dopa treatment itself significantly alters the metabolic profile, including elevating L-Dopa breakdown products, which can complicate the analysis of endogenous metabolites like dopamine glucuronides. medrxiv.orgmedrxiv.org

Table 1: Summary of Analytical Challenges and Mitigation Strategies

ChallengeDescriptionMitigation Strategies
SensitivityDifficulty in detecting low concentrations of highly hydrophilic glucuronides due to poor chromatographic retention and ionization suppression. nih.govnih.gov- Use of highly sensitive triple quadrupole or high-resolution mass spectrometers. scispace.com
  • Optimization of chromatographic conditions (e.g., HILIC, specialized columns).
  • Derivatization to improve retention and ionization.
  • Direct measurement of the intact glucuronide to avoid hydrolysis-related inaccuracies. scispace.com
  • SpecificityDifficulty in distinguishing between structural isomers and preventing in-source fragmentation of the glucuronide back to its aglycone. nih.govresearchgate.net- High-efficiency chromatographic separation to resolve isomers. researchgate.net
  • Careful optimization of mass spectrometer source conditions to minimize in-source fragmentation. nih.gov
  • Use of high-resolution mass spectrometry to confirm elemental composition.
  • Analysis of multiple, specific fragment ions (MRM transitions).
  • Matrix EffectsSignal suppression or enhancement caused by co-eluting components from the biological sample, leading to inaccurate quantification. researchgate.net- Thorough sample preparation and cleanup (e.g., solid-phase extraction, liquid-liquid extraction).
  • Use of stable isotope-labeled internal standards that co-elute and experience similar matrix effects.
  • Matrix-matched calibration curves to compensate for signal alteration. researchgate.net
  • Sample dilution to reduce the concentration of interfering components. researchgate.net
  • Future Directions in Analytical Tool Development for Glucuronide Research

    The persistent challenges in glucuronide analysis are driving innovation in analytical chemistry. Future developments are focused on enhancing sensitivity and specificity, improving sample throughput, and expanding the scope of detectable glucuronidated compounds. nih.govacs.org These advancements promise to provide a more detailed and accurate understanding of the role of metabolites like Dopamine 3-β-D-Glucuronide in biological systems.

    One of the most promising frontiers is the development of novel chemical labeling strategies. acs.org For example, a recently developed technique uses isotope-coded derivatization probes, such as N,N-dimethyl ethylenediamine (B42938) (DMED), which specifically target the carboxylic acid group of the glucuronic acid moiety. acs.org By using a pair of light (d0) and heavy (d6) isotopic labels, glucuronides in a sample can be tagged. This allows for their confident identification through the characteristic mass difference in the MS spectra and enables comprehensive profiling of the "glucuronidome" with high coverage and accuracy, regardless of the aglycone's structure. acs.org

    Advancements in mass spectrometry instrumentation continue to push the boundaries of detection. High-resolution mass spectrometry (HRMS) offers superior mass accuracy and resolution compared to traditional triple quadrupole instruments, enabling more confident structural elucidation and differentiation of isobaric interferences from the analyte signal. Coupling these advanced MS systems with sophisticated data analysis software is crucial for navigating the large datasets generated in "omics" research, allowing for the identification of unknown metabolites and the tracing of metabolic pathways. nih.gov

    In the realm of sample analysis, new tools are being developed for specialized applications. For instance, novel fluorinated substrates like 4-fluorophenyl β-D-glucuronide have been designed for use with 19F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org This technique allows for the detection of β-glucuronidase activity in opaque or colored environmental samples where traditional colorimetric or fluorescent methods would fail. rsc.org While developed for environmental testing, the principle of using a unique NMR-active tag could be adapted for specific research applications in complex biological matrices.

    Furthermore, there is growing interest in developing cost-effective and rapid screening tools. Molecularly imprinted polymers (MIPs) are a notable example. mdpi.com These are synthetic polymers engineered to have cavities that specifically recognize a target molecule. MIPs have been successfully used to create electrochemical sensors for compounds like morphine, offering a cheap, stable, and sensitive alternative to chromatography-based methods. mdpi.com The development of MIP-based sensors for dopamine and its metabolites could enable rapid, real-time measurements in various research settings.

    Table 2: Emerging Analytical Technologies for Glucuronide Research

    TechnologyPrinciplePotential Advantages
    Chemical Isotope Labeling (e.g., DMED)Derivatization of the glucuronic acid carboxyl group with paired light and heavy isotopic tags for MS detection. acs.org- Comprehensive and untargeted profiling of glucuronides.
  • High confidence in identification.
  • Improved quantification accuracy. acs.org
  • High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, allowing for the determination of elemental composition and differentiation from interferences. nih.gov- Increased specificity and reduced false positives.
  • Ability to identify unknown metabolites.
  • Enhanced structural elucidation capabilities.
  • 19F NMR Spectroscopy with Fluorinated SubstratesUses a fluorinated glucuronide substrate; enzymatic cleavage releases a product with a different 19F NMR chemical shift. rsc.org- Enables enzyme activity measurement in optically opaque or colored samples.
  • Provides a background-free signal as 19F is rare in biological systems. rsc.org
  • Molecularly Imprinted Polymer (MIP) SensorsAn electrochemical sensor using a polymer with custom-made binding sites for the target analyte. mdpi.com- Potential for rapid, real-time analysis.
  • High specificity and sensitivity.
  • Cost-effective and stable alternative to traditional methods. mdpi.com
  • Biological Roles and Physiological Significance of Dopamine 3 β D Glucuronide in Preclinical Research

    Distribution and Tissue-Specific Presence in Animal Models

    In preclinical studies, Dopamine (B1211576) 3-β-D-Glucuronide has been identified in various body fluids and tissues, indicating its systemic presence following the metabolism of endogenous dopamine. Research in rat models has been particularly revealing, demonstrating that Dopamine 3-β-D-Glucuronide is not a minor by-product but is present in substantial quantities.

    Key findings from studies in rats show that large amounts of dopamine glucuronide are found in plasma, urine, and cerebrospinal fluid (CSF). nih.gov The presence in CSF suggests that this metabolite is either formed within or transported into the central nervous system. nih.gov Further investigation into its origins revealed that the adrenal glands are a significant source of circulating dopamine glucuronide in rats. nih.gov This was demonstrated in studies where adrenalectomy led to a substantial decrease in plasma concentrations of the metabolite. nih.gov

    While much of the specific research has focused on rats, broader studies on dopamine systems suggest other sites of formation. For instance, research in horses has identified the necessary enzymes for dopamine production and dopamine D2 receptors in the gastrointestinal mucosa and pancreas, indicating that the gut is a site of dopamine activity and, consequently, a likely site for its metabolism into glucuronide conjugates. plos.org

    Table 1: Distribution of Dopamine Glucuronide in Rat Models This interactive table summarizes the detected presence of Dopamine Glucuronide in various biological samples from rats as reported in preclinical literature.

    Sample TypePresence DetectedKey FindingReference
    Plasma YesSignificant levels found; concentrations substantially decreased after adrenalectomy. nih.gov
    Urine YesHigh levels of excretion, comparable in quantity to the major dopamine metabolite, homovanillic acid (HVA). nih.gov
    Cerebrospinal Fluid (CSF) YesLarge quantities detected, indicating presence within the central nervous system environment. nih.gov
    Adrenal Glands Implied as SourceConsidered a primary source of endogenous dopamine glucuronide found in plasma. nih.gov

    Contribution to Catecholamine Homeostasis and Clearance

    Catecholamine homeostasis is the process by which the body maintains a stable internal concentration of catecholamines like dopamine, norepinephrine (B1679862), and epinephrine (B1671497). nih.gov This balance is critical for normal physiological function, and its dysregulation can lead to various pathological conditions. nih.gov The clearance of dopamine from the synaptic cleft and circulation is a crucial part of this homeostatic mechanism, primarily achieved through reuptake by the dopamine transporter (DAT) and enzymatic degradation. nih.govnih.gov

    Transport Mechanisms and Blood-Brain Barrier Permeation of Glucuronides in Animal Studies

    The blood-brain barrier (BBB) is a highly selective barrier that protects the brain by strictly controlling the passage of substances from the bloodstream into the central nervous system. nih.gov Generally, only small, lipophilic molecules can diffuse passively across the BBB, while other compounds require specific carrier proteins. nih.govyoutube.com

    Glucuronide metabolites, including Dopamine 3-β-D-Glucuronide, are typically large and polar molecules. This physicochemical profile makes them poor candidates for passive diffusion across the BBB. Studies on analogous compounds, such as morphine-6-glucuronide (B1233000) (M6G), have confirmed this principle. In rat models, the BBB permeability of M6G was found to be markedly reduced—with a permeability surface area product 57-fold lower—compared to its more lipophilic parent compound, morphine. nih.govresearchgate.net This low permeability is consistent with the significantly lower lipid solubility of the glucuronide metabolite. nih.govresearchgate.net

    Despite this, the presence of dopamine glucuronide in the CSF of rats suggests that some level of entry into the brain occurs. nih.gov While passive diffusion is unlikely, research on other glucuronides indicates that active transport mechanisms may be involved. For example, certain active glucuronide metabolites have been shown to penetrate the BBB via transporters such as Organic Anion Transporting Polypeptides (OATPs). mdpi.com The metabolite quercetin-3-O-β-D-glucuronide can cross the BBB and exert neuroprotective effects in rats. mdpi.com Therefore, while Dopamine 3-β-D-Glucuronide is expected to have very poor BBB permeability due to its structure, the possibility of limited, carrier-mediated transport into the brain cannot be entirely excluded.

    Comparative Metabolic Pathways of Dopamine Conjugates (Glucuronidation vs. Sulfation) in Various Species

    Dopamine can undergo conjugation via two primary phase II metabolic pathways: glucuronidation and sulfation. The relative importance of these pathways can vary significantly depending on the animal species. nih.govnih.gov

    In rats, glucuronidation appears to be the predominant conjugation pathway for dopamine. Studies have shown that while large amounts of dopamine glucuronide are present in the plasma, CSF, and urine of rats, the corresponding sulfate (B86663) conjugates of dopamine are found in much smaller quantities. nih.gov Furthermore, this preference for glucuronidation seems to be exclusive to dopamine, as the glucuronides of norepinephrine and epinephrine are almost undetectable in the same models. nih.gov

    In contrast, sulfation is also a recognized pathway for dopamine metabolism. nih.gov Studies in mice on other types of compounds have shown that glucuronidation and sulfation can be competing pathways, with glucuronidation often occurring at a much faster rate. nih.gov These pathways can also exhibit different positional preferences on the molecule. nih.gov

    Significant species differences in glucuronidation activity are a well-documented phenomenon. researchgate.net For example, when studying the glucuronidation of the drug diclofenac, the metabolic rate in rat liver microsomes was found to be significantly slower than in microsomes from humans, monkeys, dogs, or mice. mdpi.com Such findings emphasize that the metabolic profile of a compound in one species, like the rat, cannot be directly extrapolated to others. While glucuronidation is a major pathway for dopamine in rats, the balance between glucuronidation and sulfation may differ in other preclinical animal models. nih.govmdpi.com

    Table 2: Comparison of Dopamine Conjugation Pathways in Rats This interactive table compares the characteristics of glucuronidation and sulfation of catecholamines based on findings in rat models.

    Metabolic PathwayTarget CatecholamineRelative Quantity in RatsReference
    Glucuronidation DopamineHigh nih.gov
    Glucuronidation Norepinephrine, EpinephrineAlmost Undetectable nih.gov
    Sulfation Dopamine, Norepinephrine, EpinephrineMeasurable, but in small quantities nih.gov

    Potential Biological Activity or Inactivity of Dopamine 3-β-D-Glucuronide as a Metabolite

    Phase II metabolism, including glucuronidation, is generally considered a detoxification process that inactivates pharmacologically active compounds and facilitates their excretion. In line with this, Dopamine 3-β-D-Glucuronide is widely presumed to be a biologically inactive metabolite. Some studies have suggested that dopamine sulfate conjugates are ineffective at central dopamine D2 receptors, leading to the hypothesis that glucuronide conjugates are similarly inactive. nih.gov

    However, the field of pharmacology contains notable exceptions to this rule, where glucuronide metabolites retain or even gain biological activity. The most prominent example is morphine-6-glucuronide (M6G), a metabolite of morphine. Despite its poor ability to cross the blood-brain barrier, M6G is a potent opioid agonist that contributes significantly to the analgesic effects of morphine. nih.govmdpi.com Similarly, other glucuronides, such as quercetin-3-O-β-D-glucuronide, have been shown to be biologically active in animal models. mdpi.com

    These examples demonstrate that conjugation with glucuronic acid does not universally lead to inactivation. While Dopamine 3-β-D-Glucuronide is primarily involved in the clearance of dopamine and is generally considered inactive, its pharmacological profile has not been exhaustively characterized. Given the precedent set by other centrally active glucuronide metabolites, the possibility that it may possess some residual or novel biological activity cannot be completely dismissed without direct experimental evidence.

    Involvement in Pathophysiological Research Models

    Neurodegenerative Disease Models and Dopaminergic System Implications

    The degeneration of dopamine-producing neurons is a hallmark of several neurodegenerative disorders. Animal models that replicate features of these conditions are essential for understanding disease mechanisms and for the preclinical assessment of therapeutic strategies.

    Parkinson's disease (PD) is fundamentally characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to a profound dopamine (B1211576) deficiency in the striatum nih.govijpsr.com. Preclinical research extensively utilizes neurotoxin-based models to mimic this dopaminergic degeneration. The most common of these is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model nih.govmeliordiscovery.comcreative-biolabs.com. Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons, resulting in decreased striatal dopamine levels and the presentation of motor deficits analogous to human PD meliordiscovery.comcreative-biolabs.comkoreamed.org.

    In these models, research has traditionally focused on quantifying the levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), as indicators of dopamine turnover and neuronal integrity meliordiscovery.comnih.gov. An increased ratio of metabolites to dopamine is often interpreted as a compensatory mechanism in the remaining neurons nih.gov.

    A significant methodological advancement has been the discovery and quantification of dopamine glucuronide directly within the rodent brain. Using liquid chromatography-tandem mass spectrometry, researchers have identified Dopamine 3-β-D-Glucuronide in microdialysis samples from the striatum of rats and mice nih.govacs.org. Notably, the concentration of this glucuronide conjugate was found to be approximately equal to that of free dopamine (~2 nM) in the striatal microdialysates nih.govacs.org. This finding is crucial as it establishes glucuronidation as a relevant metabolic pathway for dopamine within the central nervous system, particularly in the brain region most affected by Parkinson's disease. While studies focusing on the dynamic changes of Dopamine 3-β-D-Glucuronide in MPTP or other PD models have not been extensively reported, its presence in the striatum suggests it could serve as a potential biomarker for altered dopamine metabolism during the neurodegenerative process.

    ParameterAnimal ModelKey Findings
    Dopamine Depletion MPTP Mouse ModelSignificant reduction in striatal dopamine levels, mimicking PD pathology. meliordiscovery.comkoreamed.org
    Metabolite Analysis MPTP Mouse ModelIncreased ratios of DOPAC and HVA to dopamine, indicating higher dopamine turnover. nih.gov
    Glucuronide Detection Rat and Mouse (Microdialysis)Dopamine glucuronide was identified and quantified in the striatum at levels comparable to free dopamine. nih.govacs.org

    While Alzheimer's disease (AD) is primarily associated with amyloid-beta plaques and tau neurofibrillary tangles, there is growing evidence for the involvement of the dopaminergic system nih.govnih.gov. Experimental data from transgenic mouse models of AD suggest a close relationship between dopaminergic pathology and amyloid deposition nih.gov. Furthermore, a significant portion of AD patients exhibit extrapyramidal signs, implying that dopamine-containing neurons undergo degenerative changes nih.gov.

    In mouse models of AD, treatment with the dopamine precursor L-DOPA has been shown to reduce harmful beta-amyloid plaques and improve memory function riken.jpnews-medical.net. This effect is linked to dopamine's role in promoting the production of neprilysin, an enzyme that degrades beta-amyloid riken.jpnews-medical.net. These studies highlight that modulating dopamine levels can have a direct impact on core AD pathology in experimental settings.

    Despite the established involvement of dopamine in AD models, specific investigations into the dynamics of Dopamine 3-β-D-Glucuronide in this context are not yet prevalent. However, given that dopamine metabolism is clearly implicated, the quantification of its glucuronidated metabolite in brain tissue and cerebrospinal fluid could offer a more complete picture of the neurochemical alterations occurring in the progression of AD. The confirmed presence of dopamine glucuronide in the rodent brain provides the foundational basis for pursuing such investigations nih.govacs.org.

    Neuropsychiatric Disorder Models and Metabolite Dynamics

    Animal models are instrumental in dissecting the neurobiological underpinnings of neuropsychiatric disorders, where alterations in dopamine signaling are considered a central etiological factor.

    The dopamine hypothesis of schizophrenia posits that a hyperdopaminergic state, particularly in the mesolimbic pathway, contributes to the positive symptoms of the disorder nih.govnih.gov. Pharmacological animal models are widely used to test this hypothesis, most notably through the administration of dopamine-releasing agents like amphetamine nih.govacnp.orgcreative-biolabs.com. In rodents, amphetamine administration induces behaviors such as hyperlocomotion and stereotypy, which are considered analogues of the positive symptoms of schizophrenia nih.govcreative-biolabs.com. These models are validated by the fact that antipsychotic drugs, which are typically dopamine receptor antagonists, can attenuate these behavioral effects nih.gov.

    These models are fundamentally based on creating a state of altered dopamine dynamics, specifically an over-release of the neurotransmitter nih.gov. Consequently, the metabolic pathways responsible for dopamine's inactivation and clearance would be expected to be significantly engaged. While research in these models has historically focused on receptor occupancy and the levels of dopamine, DOPAC, and HVA, the process of glucuronidation represents another key metabolic route. Although direct studies measuring Dopamine 3-β-D-Glucuronide in amphetamine-sensitized or other schizophrenia models are scarce, it is logical to infer that a state of dopamine hyperactivity would lead to corresponding changes in the levels of its conjugated metabolites. The ability to measure dopamine glucuronide in the rodent brain opens an avenue to explore these metabolic dynamics more comprehensively nih.govacs.org.

    Model TypeInduction MethodKey Dopaminergic FeaturePotential Role of Glucuronide
    Schizophrenia Model Amphetamine AdministrationHyperactivity of the mesolimbic dopamine system. nih.govcreative-biolabs.comPotential indicator of increased dopamine turnover and metabolism.
    Affective Disorder Model Stress-induced modelsAlterations in reward-related dopamine system activity. frontiersin.orgMay reflect changes in dopamine clearance under stress conditions.

    Renal and Hepatic Dysfunction: Metabolic Consequences in Animal Models

    Dopamine plays a significant role in peripheral organ function, particularly in the kidneys and liver. Animal models of renal and hepatic disease have been crucial in understanding the metabolic consequences of organ dysfunction on dopamine handling.

    In the context of renal dysfunction, dopamine is known to modulate renal blood flow, glomerular filtration rate, and sodium excretion nih.gov. Animal models of acute renal failure have been used to study the protective effects of dopamine administration nih.govmsdvetmanual.com. These studies often focus on the physiological outcomes rather than the specific metabolic fate of the administered dopamine.

    Research using animal models of hepatic dysfunction provides more direct insight into the metabolism of compounds like dopamine. The liver is a primary site of glucuronidation, a phase II metabolic process. In a rat model of liver failure induced by bile duct ligation (BDL), animals exhibited increased dopamine levels in the brain, associated with behavioral changes nih.govresearchgate.net. This suggests that severe liver damage impairs the peripheral clearance of dopamine, potentially leading to central nervous system effects. Furthermore, a study in a mouse model of liver cirrhosis demonstrated that while some metabolic pathways are impaired, there is a compensatory increase in the export of drug glucuronides from hepatocytes into the sinusoidal blood nih.gov. This finding is particularly relevant, as it indicates that under conditions of chronic liver disease, the production and systemic circulation of glucuronidated metabolites can be significantly altered. Therefore, in animal models of hepatic dysfunction, measuring the levels of Dopamine 3-β-D-Glucuronide could provide a direct marker of the liver's remaining capacity for phase II metabolism and how dopamine handling is specifically affected.

    Emerging Research Areas in Other Disease States (e.g., immune function, stress in animal models)

    Emerging research is uncovering the significant role of dopamine as a modulator of the immune system. Dopamine is now understood to be an endogenous regulator of innate immunity, with immune cells themselves being capable of producing and releasing dopamine nih.gov. This localized production suggests that dopamine acts in a paracrine or autocrine fashion to modulate immune responses nih.gov.

    In a murine sepsis model created by cecum ligation and puncture (CLP), dopamine levels in the brain were found to be elevated, and this was associated with a subsequent decrease in pro-inflammatory cytokines researchgate.net. Further studies in sepsis models have shown that dopamine can regulate the immune response and influence animal survival nih.govnih.gov. Using MPTP to reduce dopamine levels in the striatum of septic mice was shown to increase mortality researchgate.net. These findings establish a critical link between the central dopaminergic system and the systemic immune response during severe physiological stress.

    This area of research is still developing, and studies have not yet specifically focused on the role of dopamine metabolites like Dopamine 3-β-D-Glucuronide. However, given the profound impact of sepsis and inflammation on whole-body metabolism, investigating the full metabolic cascade of dopamine in these models is a logical next step. Understanding how dopamine is conjugated and cleared during a severe immune response could provide new insights into the neuro-immune axis and potentially identify new biomarkers or therapeutic targets.

    Preclinical and in Vitro Experimental Paradigms

    Cell-Based Assays for Glucuronidation Studies

    Cell-based assays provide controlled environments to investigate the metabolic fate of dopamine (B1211576), including its conversion to glucuronide conjugates. nih.gov Various cell lines have been employed to model and understand the cellular processes of dopamine glucuronidation.

    In studies using rat hepatoma cells, dopamine undergoes extensive conjugation, with the primary metabolite identified as 3-methoxytyramine 4- or 3-O-glucuronide. nih.govnih.gov These cells also produce Dopamine 4- or 3-O-glucuronide, alongside other metabolites like 4-hydroxy-3-methoxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid. nih.govnih.gov High-pressure liquid chromatography is utilized to analyze both the cell extract and the surrounding uptake medium, often after enzymatic hydrolysis with β-glucuronidase to identify the conjugated forms. nih.govnih.gov

    Human cell models, such as skin fibroblasts and the neuronal LUHMES cell line, have also been instrumental. nih.govuni.lu In human skin fibroblasts, the principal metabolites are 3-methoxytyramine 4-O-sulphate and 3-methoxytyramine. nih.govnih.gov More complex models using human dopaminergic neurons derived from embryonic stem cells are employed to study neurotoxicity and neuroprotection, providing a platform to understand dopamine metabolism in a more physiologically relevant context. nih.gov For instance, LUHMES cells, when engineered to overexpress aromatic amino acid decarboxylase (AADC), can produce dopamine from L-DOPA, creating a useful model to study its subsequent metabolism. uni.lu These in vitro systems are crucial for investigating the mechanisms of dopamine metabolism and the effects of its metabolites, although it is noted that some observed cytotoxicity of dopamine in cell culture may be an artifact of the culture conditions themselves. researchgate.netresearchgate.net

    Table 1: Dopamine Metabolites Identified in Different Cell-Based Assays

    Cell Line Primary Dopamine Metabolites Identified Reference
    Rat Hepatoma Cells 3-methoxytyramine 4- or 3-O-glucuronide, Dopamine 4- or 3-O-glucuronide, 4-hydroxy-3-methoxyphenylacetic acid, 3,4-dihydroxyphenylacetic acid nih.gov, nih.gov

    In Vitro Enzyme Kinetic and Inhibition Studies using Recombinant UGTs and Microsomes

    To pinpoint the specific enzymes responsible for dopamine glucuronidation and to characterize their activity, in vitro studies using recombinant UDP-glucuronosyltransferases (UGTs) and tissue microsomes are essential. nih.govnih.gov

    Screening of all 19 known human UGT enzymes revealed that UGT1A10 is the only isoform that catalyzes dopamine glucuronidation at substantial rates. nih.gov This enzyme produces both Dopamine-4-O-glucuronide and Dopamine-3-O-glucuronide in nearly equal amounts. nih.gov Other UGTs, such as 1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 2A1, 2A3, 2B7, 2B11, 2B15, and 2B17, exhibit very low or no activity towards dopamine. nih.gov These findings are corroborated by studies with human liver and intestinal microsomes. nih.gov The significantly higher dopamine glucuronidation activity in intestinal microsomes compared to liver microsomes aligns with the tissue expression pattern of UGT1A10, which is predominantly found in the small intestine and colon, but not in the brain. nih.govnih.govnih.gov

    Kinetic analyses of recombinant UGT1A10 and human intestinal microsomes show sigmoidal kinetics, with substrate affinity (KA) values in the range of 2 to 3 mM, indicating that dopamine is a low-affinity substrate for this enzyme. nih.govnih.gov Despite the low affinity, the high specificity makes dopamine a potentially useful probe substrate for UGT1A10 activity. nih.govnih.gov

    Inhibition studies are also critical for understanding potential drug-drug interactions. For example, major cannabinoids like cannabidiol (B1668261) (CBD), Δ9-tetrahydrocannabinol (THC), and cannabinol (B1662348) (CBN) have been shown to inhibit several UGT enzymes, including UGT1A9 and UGT2B7, which are highly expressed in the kidney and liver. nih.gov While UGT1A10 is the primary enzyme for dopamine, inhibition of other UGTs can have broad implications for the metabolism of various compounds. nih.gov

    Table 2: Kinetic Parameters for Dopamine Glucuronidation

    Enzyme Source Kinetic Parameter Value Reference
    Recombinant UGT1A10 Substrate Affinity (KA) 2 to 3 mM nih.gov, nih.gov
    Human Intestinal Microsomes (HIM) Substrate Affinity (KA) 2 to 3 mM nih.gov, nih.gov
    Human Intestinal Microsomes (HIM) Intrinsic Clearance (Clint) for Dopamine-3-glucuronide 1.7 nl/min/mg nih.gov

    Animal Models for Investigating Dopamine 3-β-D-Glucuronide Dynamics and Fate

    Animal models, particularly rodents, are indispensable for studying the in vivo dynamics and physiological role of dopamine glucuronides. nih.gov These models allow for the investigation of the formation, distribution, and excretion of metabolites in a whole-organism context.

    Studies in rats have demonstrated that large quantities of dopamine glucuronide are present in cerebrospinal fluid (CSF), plasma, and urine, indicating that glucuronidation is a major metabolic pathway for dopamine in both the central and peripheral systems. nih.gov In contrast, the glucuronides of norepinephrine (B1679862) and epinephrine (B1671497) are almost undetectable, suggesting this pathway is highly specific to dopamine among the catecholamines. nih.gov Further investigation using adrenalectomized rats showed a substantial decrease in plasma dopamine glucuronide, pointing to the adrenal glands as a key source of this endogenous metabolite. nih.gov

    In vivo microdialysis is a state-of-the-art technique for monitoring real-time levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in living animals. nih.govnih.govnih.gov This method, coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been pivotal in studying dopamine metabolism. nih.govacs.org

    A landmark study utilized this approach to discover and quantify dopamine glucuronide for the first time in brain microdialysis samples from the striatum of rats and mice. nih.govacs.orgacs.org The research found that the concentration of dopamine glucuronide (approximately 2 nM in rats) was comparable to that of dopamine itself, highlighting the significance of glucuronidation as a metabolic pathway within the brain. nih.govacs.orgacs.org In contrast, dopamine sulfate (B86663) was not detected. nih.govacs.org The primary dopamine metabolites observed in these samples were dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), which were present at much higher concentrations. nih.govacs.org Microdialysis allows researchers to track dynamic changes in neurotransmitter concentrations in response to various stimuli, providing insights into neurotransmitter release, clearance, and metabolism. mdpi.comnews-medical.net

    Table 3: Metabolite Concentrations in Rat Striatum Microdialysates

    Metabolite Concentration (approx.) Reference
    Dopamine 3-β-D-Glucuronide 2 nM nih.gov, acs.org, acs.org
    Dopamine 2 nM nih.gov, acs.org
    Dihydroxyphenylacetic acid (DOPAC) 1200 nM nih.gov, acs.org
    Homovanillic acid (HVA) 700 nM nih.gov, acs.org

    Applications in Biomarker Research and Experimental Tool Development

    The specific and significant role of UGT1A10 in the formation of Dopamine 3-β-D-Glucuronide positions this metabolite and the parent compound as valuable tools in experimental research.

    Dopamine has been proposed as a useful and selective probe substrate for studying the function and expression of the human UGT1A10 enzyme. nih.govnih.gov Given the limited number of specific probes for individual UGT isoforms, this application is significant for basic research and drug discovery, enabling the study of UGT1A10's interactions with other enzymes and its role in xenobiotic metabolism. nih.govresearchgate.net

    Furthermore, the discovery and ability to measure dopamine glucuronide in brain microdialysates suggest its potential as a biomarker. acs.org Monitoring the levels of dopamine and its glucuronide conjugate could provide new insights into the dynamics of dopaminergic systems in both normal and pathological states. acs.org Changes in the ratio of dopamine to its glucuronide might reflect alterations in metabolic enzyme activity or neurotransmitter turnover, which could be relevant for studying neurological and psychiatric disorders. oup.com

    Future Directions and Research Gaps in Dopamine 3 β D Glucuronide Studies

    Elucidation of Comprehensive Metabolic Networks and Inter-conjugate Dynamics

    The metabolism of dopamine (B1211576) is a complex network of pathways involving several key enzymes that produce a variety of metabolites. researchgate.netnih.gov Dopamine is synthesized from L-DOPA via the enzyme DOPA decarboxylase (AADC). nih.gov Its degradation is primarily handled by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). mdpi.com MAO converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC), while COMT methylates dopamine and its metabolites. nih.govnih.gov For instance, COMT converts DOPAC to homovanillic acid (HVA). nih.govnih.gov

    Beyond these primary pathways, conjugation reactions, including glucuronidation and sulfation, play a significant role. nih.gov UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to dopamine and its metabolites, forming glucuronides like dopamine 3-β-D-glucuronide. nih.govnih.gov Similarly, sulfotransferases (SULTs) catalyze the formation of sulfate (B86663) conjugates. nih.gov These conjugation reactions are not isolated; they exist in a dynamic interplay. For example, in rat hepatoma cells, the primary metabolite of dopamine is 3-methoxytyramine glucuronide, with smaller amounts of dopamine glucuronide and other conjugates also being formed. nih.gov

    A significant research gap lies in understanding the comprehensive metabolic network and the "inter-conjugate dynamics." It is largely unknown how the activity of one conjugation pathway (e.g., glucuronidation) influences another (e.g., sulfation) in specific tissues or under different physiological conditions. Future research must move beyond studying single pathways in isolation and instead adopt a systems-level approach to map the complete metabolic flux. researchgate.netnih.gov This involves identifying all relevant UGT and SULT isoforms responsible for dopamine conjugation in various tissues, particularly the brain, and quantifying the competitive and sequential nature of these reactions. nih.govnih.gov Understanding these dynamics is crucial, as the balance between different conjugates could have significant biological consequences.

    EnzymeAbbreviationRole in Dopamine Metabolism
    DOPA DecarboxylaseAADCSynthesizes dopamine from L-DOPA. nih.gov
    Monoamine OxidaseMAODegrades dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.netnih.govnih.gov
    Catechol-O-MethyltransferaseCOMTMethylates dopamine and its metabolites, converting DOPAC to HVA. researchgate.netnih.govnih.gov
    UDP-GlucuronosyltransferasesUGTsCatalyze the formation of dopamine glucuronides. nih.govnih.gov
    SulfotransferasesSULTsCatalyze the formation of dopamine sulfate conjugates. nih.gov

    Development of Novel and Highly Selective Analytical Probes

    A major hurdle in studying dopamine glucuronides is the difficulty in their selective detection and quantification. ucf.edu Traditional analytical methods often lack the specificity to distinguish between dopamine and its numerous, structurally similar metabolites, especially the various glucuronide and sulfate conjugates. ucf.edu While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the direct analysis of intact glucuronides without hydrolysis, providing a significant leap forward, challenges remain. acs.orgnih.govnih.gov

    The development of novel and highly selective analytical probes is a critical area for future research. This includes the creation of advanced biosensors and chemical probes with high specificity for dopamine 3-β-D-glucuronide. Recent progress in sensor technology includes:

    Aptasensors : These sensors use single-stranded DNA (ssDNA) aptamers as bioreceptors that bind specifically to a target molecule. ucf.edu Nano-plasmonic biosensing platforms functionalized with dopamine-specific aptamers have shown high selectivity, even in complex biological samples like whole blood. ucf.edu

    Modified Electrodes : Electrochemical methods are being improved by modifying electrodes with various materials to enhance sensitivity and selectivity. nih.gov Examples include electrodes modified with microbial carbohydrates, carbon nanotubes, and composites of graphene and gold nanoparticles, which have shown improved performance in detecting dopamine. nih.govmdpi.com

    Fluorescent Probes : Wireless optical sensors using fluorescent probes, such as those based on quantum dots, have been developed for dopamine recognition with low detection limits. mdpi.com

    A key future direction is to design probes that are not just selective for dopamine itself but can differentiate between its conjugated metabolites, such as dopamine-3-O-glucuronide and dopamine-4-O-glucuronide, as well as the corresponding sulfate isomers. nih.gov Furthermore, probes for β-glucuronidase (β-GLU) activity, the enzyme that can hydrolyze glucuronides back to their parent compound, are also advancing. researchgate.netrsc.org Developing probes that can operate effectively in vivo would be a major breakthrough, allowing for real-time monitoring of metabolic dynamics within specific brain regions.

    Analytical TechniquePrincipleAdvantagesChallenges for Glucuronide Detection
    LC-MS/MSSeparation by chromatography followed by mass-based detection. nih.govHigh sensitivity and specificity; allows analysis of intact conjugates. acs.orgnih.govRequires sophisticated equipment; distinguishing isomers can be difficult. nih.gov
    Electrochemical SensorsMeasures current from the oxidation/reduction of dopamine at an electrode surface. nih.govHigh temporal resolution (sub-second); suitable for in vivo monitoring. nih.govSelectivity against structurally similar metabolites and conjugates is a major concern. ucf.edu
    AptasensorsUtilizes specific binding of a DNA aptamer to the target molecule. ucf.eduHigh specificity and selectivity. ucf.eduDevelopment of aptamers specific to glucuronide conjugates is needed.
    Fluorescent ProbesDetects changes in fluorescence upon binding to the target. mdpi.comHigh sensitivity; potential for optical imaging. mdpi.comSelectivity over other catechols; probe delivery in vivo.

    Integration of Omics Technologies for System-Level Understanding of Glucuronidation

    To fully comprehend the role of dopamine glucuronidation, a shift from single-molecule or single-pathway studies to a holistic, systems-level approach is necessary. researchgate.net The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving this. universiteitleiden.nlnih.gov

    Pharmacogenomics/Genomics : This field investigates how genetic variations influence drug and metabolite processing. Identifying single nucleotide polymorphisms (SNPs) in UGT genes can help explain inter-individual differences in the capacity to glucuronidate dopamine. nih.govnih.gov

    Transcriptomics : By analyzing RNA, transcriptomics reveals which UGT genes are expressed in specific tissues and how their expression levels change in response to various stimuli or in disease states. nih.gov

    Proteomics : This approach can quantify the actual levels of UGT enzymes and other related proteins, providing a direct measure of the metabolic machinery present in a cell or tissue.

    Multi-omics Integration : The true power lies in integrating these different layers of data. nih.gov For example, combining genomic data on UGT variants with metabolomic profiles of dopamine conjugates can establish clear links between genetic makeup and metabolic phenotype. Computational models of dopamine metabolism can be built and refined using these multi-omics datasets, allowing for in silico experiments to predict metabolic shifts and identify key control points in the network. nih.govnih.gov

    Omics TechnologyFocus of AnalysisApplication to Dopamine Glucuronidation Studies
    GenomicsDNAIdentifying genetic variants (SNPs) in UGT genes that affect enzyme function. nih.gov
    TranscriptomicsRNAMeasuring the expression levels of UGTs and other metabolic enzymes in different tissues. nih.gov
    ProteomicsProteinsQuantifying the abundance of UGT enzymes and transporters.
    MetabolomicsMetabolitesProfiling the full spectrum of dopamine metabolites, including glucuronides, in biological samples. universiteitleiden.nl
    Multi-omicsIntegrated AnalysisBuilding computational models of dopamine metabolism to understand system-level dynamics. nih.govnih.gov

    Unraveling the Full Spectrum of Biological Functions of Dopamine Glucuronides in Research Models

    A fundamental and largely unanswered question is whether dopamine glucuronides are merely inactive waste products or if they possess biological functions of their own. nih.gov Glucuronidation is generally considered a detoxification process that renders compounds more water-soluble for excretion. nih.govnih.gov However, the role of these conjugates in the brain, where they are found in concentrations comparable to free dopamine, is unknown. nih.govnih.gov

    Future research must rigorously investigate the potential biological activities of Dopamine 3-β-D-Glucuronide and other related conjugates. This requires the use of various research models:

    In Vitro Models : Studies using cultured cells (e.g., neuronal cell lines, primary neurons, astrocytes) can assess whether dopamine glucuronides interact with dopamine receptors or other cellular targets. nih.gov These models can be used to test for neuroprotective or neurotoxic properties.

    Animal Models : Rodent models are invaluable for studying the in vivo disposition and effects of dopamine glucuronides. nih.govnih.gov For example, direct administration of synthesized dopamine glucuronide into specific brain regions of rats or mice could reveal effects on behavior, neuronal firing, or neurotransmitter release.

    Investigating the "Trojan Horse" Hypothesis : One intriguing possibility is that glucuronides act as a stable, circulating reservoir of dopamine. These conjugates could be transported into specific cells and then be de-conjugated by the enzyme β-glucuronidase, releasing active dopamine locally. This hypothesis requires thorough investigation.

    The full spectrum of potential functions—from neuromodulation and receptor activity to neuroprotection or toxicity—remains to be explored. nih.govfrontiersin.org Elucidating these functions is paramount to understanding whether dopamine glucuronides are simply markers of dopamine turnover or active players in the physiology and pathology of the dopaminergic system. mdpi.comnih.gov

    Addressing Methodological Challenges in In Vivo Quantitative Analysis

    Accurately measuring dopamine glucuronides in vivo presents significant methodological challenges. The techniques used must be sensitive enough to detect low nanomolar concentrations and selective enough to distinguish the glucuronide from the parent amine and other metabolites. nih.gov

    Microdialysis : This is a widely used technique for sampling extracellular fluid in the brain. nih.gov Studies using microdialysis coupled with LC-MS/MS have successfully quantified dopamine glucuronide in the brains of rats and humans, finding its concentration to be at a similar level to free dopamine (~1-2 nM in rats). nih.govnih.govnih.gov However, microdialysis has poor temporal resolution (minutes to hours), making it unsuitable for tracking rapid, phasic changes in neurotransmitter levels. nih.gov Furthermore, the recovery of analytes can be variable, and the implantation of the probe itself can cause tissue damage that alters the local environment. nih.gov

    Fast-Scan Cyclic Voltammetry (FSCV) : This electrochemical technique offers sub-second temporal resolution, making it ideal for detecting rapid dopamine release. nih.gov However, standard FSCV cannot detect non-electroactive species like glucuronides. It identifies molecules based on their oxidation and reduction potentials, and the glucuronide conjugate would have a different electrochemical profile than dopamine, if it is electroactive at all. This makes FSCV, in its current form, unsuitable for direct measurement of dopamine glucuronides.

    Positron Emission Tomography (PET) : PET imaging is a powerful in vivo tool for measuring receptors and enzyme activity in the human brain. nih.gov While radioligands exist for dopamine receptors like D3, developing a specific PET tracer for dopamine 3-β-D-glucuronide would be a formidable challenge but would represent a major breakthrough for non-invasive human studies. nih.govresearchgate.net

    Future research must focus on overcoming these challenges. This could involve refining microdialysis procedures to improve recovery and minimize tissue damage, or developing novel electrochemical or optical probes (as discussed in section 7.2) that are both fast and selective for glucuronides. The ultimate goal is to develop methods that allow for the accurate and real-time quantitative analysis of dopamine 3-β-D-glucuronide in vivo, which is essential for linking its dynamic concentration changes to specific physiological events or behaviors.

    TechniqueTemporal ResolutionSuitability for Dopamine GlucuronideKey Challenge
    Microdialysis with LC-MS/MSLow (minutes-hours) nih.govYes, has been used to quantify it in vivo. nih.govnih.govInability to measure rapid, transient changes. nih.gov
    Fast-Scan Cyclic Voltammetry (FSCV)High (sub-second) nih.govNo, not directly detectable.Lack of electroactivity of the glucuronide conjugate.
    Positron Emission Tomography (PET)Moderate (minutes)Not currently possible.Requires development of a highly specific radiotracer. nih.gov

    Q & A

    Q. What enzymatic methods are employed to synthesize Dopamine 3-β-D-Glucuronide Sodium Salt, and how do reaction conditions influence yield and purity?

    this compound is typically synthesized via glucuronidation using UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid to dopamine’s phenolic hydroxyl group, requiring uridine 5′-diphosphoglucuronic acid (UDPGA) as a cofactor . Reaction optimization involves pH control (7.4–8.0), temperature (37°C), and incubation time (1–4 hours). Purity is ensured via HPLC or LC-MS post-synthesis, with sodium salt formation achieved through ion-exchange chromatography .

    Q. How is this compound validated as a reference standard in neurotransmitter metabolite quantification?

    The compound is used to calibrate LC-MS/MS systems for quantifying free dopamine and its conjugates in biological fluids. Validation includes:

    • Linearity : Calibration curves (1–500 ng/mL) with R² > 0.98.
    • Recovery : Spike-and-recovery tests in plasma/urine (85–115%).
    • Precision : Intra-/inter-day CV < 15% . Deuterated analogs (e.g., Dopamine-d4 Glucuronide) are recommended as internal standards to correct matrix effects .

    Q. What is the biological significance of dopamine glucuronidation in neurotransmitter metabolism studies?

    Glucuronidation by UGTs (e.g., UGT1A3, UGT2B7) reduces dopamine’s bioavailability and facilitates renal excretion. Researchers use the sodium salt form to:

    • Study hepatic/renal clearance mechanisms.
    • Investigate polymorphisms in UGTs affecting dopamine metabolism . In vitro models (e.g., hepatocytes) are treated with inhibitors like β-naphthoflavone to probe enzyme specificity .

    Advanced Research Questions

    Q. What methodological challenges arise in quantifying trace levels of this compound in neuronal tissue, and how are they resolved?

    Key challenges include:

    • Low abundance : Enhanced via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
    • Ion suppression : Mitigated using deuterated internal standards (e.g., Dopamine-d4 Glucuronide) .
    • Cross-reactivity : Positional isomers (e.g., 4-O-glucuronide) are differentiated via HILIC chromatography or enzymatic hydrolysis with β-glucuronidase .

    Q. How do storage conditions impact the stability of this compound, and what protocols ensure long-term integrity?

    Stability studies indicate:

    • Short-term : Stable for 24 hours at 4°C in aqueous solution (pH 6.8–7.2).
    • Long-term : Store lyophilized powder at -20°C in desiccated conditions; avoid freeze-thaw cycles (>3 cycles reduce purity by 15%) . Degradation products (e.g., free dopamine) are monitored via UV-Vis (λ = 280 nm) or LC-MS .

    Q. What advanced techniques are used to elucidate the metabolic pathways of Dopamine 3-β-D-Glucuronide in cross-species studies?

    • Recombinant UGT assays : Express human/rodent UGT isoforms to compare glucuronidation rates .
    • Tracer studies : Use ¹⁴C-labeled dopamine to track conjugate distribution in bile/urine .
    • Knockout models : UGT1A-deficient mice reveal compensatory metabolism via sulfation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.